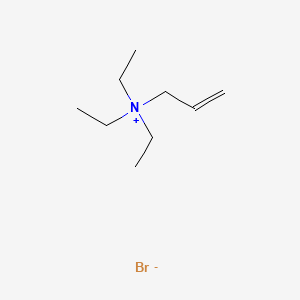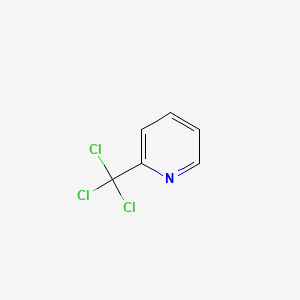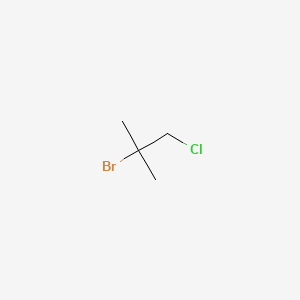
2-溴-1-氯-2-甲基丙烷
描述
2-Bromo-1-chloro-2-methylpropane, also known as tert-butyl bromochloride, is a colorless liquid that is commonly used in organic synthesis. It is a halogenated organic compound that is widely used as an alkylating agent in the chemical industry. This compound is an important intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and polymers.
科学研究应用
构象行为研究
研究已经调查了2-溴-1-氯-2-甲基丙烷及相关化合物的旋转异构体和构象行为。例如,Müller、Fruwert和Geiseler(1981年)使用红外光谱在液相中研究了类似卤代烷烃的旋转异构体,包括1-溴-2-甲基丙烷,揭示了构象异构体位置的偏好(Müller, Fruwert, & Geiseler, 1981)。同样,Shen(1984年)利用气相电子衍射研究了2-溴-1-氯-2-甲基丙烷的分子结构和构象组成,识别出了反式和顺式形式的混合物(Shen, 1984)。
光谱学和热力学
研究还集中在该化合物及其类似物的光谱学和热力学性质上。Durig、Sullivan和Godbey(1986年)对气态和固态1-溴-2-甲基丙烷的拉曼和红外光谱进行了研究,提供了不同构象体稳定性的见解(Durig, Sullivan, & Godbey, 1986)。Nomura、Koda和Hamada(1987年)利用超声光谱研究了己烷溶液中1-溴-2-甲基丙烷的构象平衡,有助于理解与构象变化相关的热力学量和动力学参数(Nomura, Koda, & Hamada, 1987)。
溶剂效应和反应动力学
Moreira等人(2019年)进行的研究量化了涉及2-溴-2-甲基丙烷的反应的溶剂效应,增进了对溶质-溶剂相互作用的理解(Moreira et al., 2019)。Kim和Baird(2003年)探讨了不同溶剂混合物中SN1反应的动力学,也为类似2-溴-2-甲基丙烷的化合物的反应性提供了宝贵的见解(Kim & Baird, 2003)。
作用机制
Target of Action
The primary target of 2-Bromo-1-chloro-2-methylpropane is the carbon atom in the molecule that is bonded to the halogen atoms (bromine and chlorine). This carbon atom is the site of nucleophilic attack during the reaction .
Mode of Action
2-Bromo-1-chloro-2-methylpropane, a tertiary halogenoalkane, reacts via an SN1 mechanism . In this mechanism, the bond between the carbon and the halogen atom breaks first, forming a carbocation intermediate . This is followed by a nucleophilic attack on the carbocation . The reaction is unimolecular, meaning it involves one molecular entity .
Biochemical Pathways
The SN1 reaction of 2-Bromo-1-chloro-2-methylpropane involves a nucleophilic substitution into a tertiary halogenoalkane . The reaction proceeds via the formation of a carbocation intermediate, which is then attacked by a nucleophile . The overall effect is the replacement of the halogen atom with the nucleophile .
Result of Action
The result of the action of 2-Bromo-1-chloro-2-methylpropane is the formation of a new compound, where the halogen atom has been replaced by a nucleophile . This can lead to the synthesis of a variety of organic compounds, depending on the specific nucleophile used .
Action Environment
The action of 2-Bromo-1-chloro-2-methylpropane can be influenced by several environmental factors. For instance, the rate of the SN1 reaction can be affected by the nature of the solvent . Polar protic solvents, which can stabilize the carbocation intermediate, tend to increase the rate of SN1 reactions . Additionally, the temperature and pressure can also affect the rate of the reaction .
生化分析
Biochemical Properties
2-Bromo-1-chloro-2-methylpropane plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with nucleophiles such as amino acids, peptides, and nucleotides, leading to the formation of covalent bonds. This interaction can result in the modification of enzyme activity, protein structure, and nucleic acid function. The reactivity of 2-Bromo-1-chloro-2-methylpropane is primarily due to the presence of both bromine and chlorine atoms, which make it a versatile reagent in biochemical studies .
Cellular Effects
2-Bromo-1-chloro-2-methylpropane has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-Bromo-1-chloro-2-methylpropane can lead to changes in the expression of genes involved in detoxification and stress response pathways. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-1-chloro-2-methylpropane involves its ability to form covalent bonds with biomolecules. This compound can act as an alkylating agent, reacting with nucleophilic sites on proteins, nucleic acids, and other cellular components. This interaction can result in enzyme inhibition or activation, changes in protein structure, and alterations in gene expression. The presence of both bromine and chlorine atoms in 2-Bromo-1-chloro-2-methylpropane enhances its reactivity and allows it to participate in a wide range of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-chloro-2-methylpropane can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 2-Bromo-1-chloro-2-methylpropane is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to 2-Bromo-1-chloro-2-methylpropane can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-1-chloro-2-methylpropane vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can cause toxic or adverse effects, including tissue damage, organ dysfunction, and altered physiological processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. It is important to carefully control the dosage of 2-Bromo-1-chloro-2-methylpropane in experimental studies to avoid potential toxicity .
Metabolic Pathways
2-Bromo-1-chloro-2-methylpropane is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, resulting in the formation of covalent adducts. The metabolism of 2-Bromo-1-chloro-2-methylpropane can also affect metabolic flux and metabolite levels, leading to changes in cellular homeostasis and function .
Transport and Distribution
The transport and distribution of 2-Bromo-1-chloro-2-methylpropane within cells and tissues are influenced by its chemical properties. This compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it may be transported into cells via specific membrane transporters and distributed to various cellular compartments. The distribution of 2-Bromo-1-chloro-2-methylpropane can impact its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of 2-Bromo-1-chloro-2-methylpropane is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of 2-Bromo-1-chloro-2-methylpropane can influence its role in cellular processes and its overall impact on cell function .
属性
IUPAC Name |
2-bromo-1-chloro-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl/c1-4(2,5)3-6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZMNTBSGDUYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174815 | |
| Record name | 2-Bromo-1-chloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2074-80-8 | |
| Record name | 2-Bromo-1-chloro-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2074-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-chloro-2-methylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002074808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-chloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane, 2-bromo-1-chloro-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



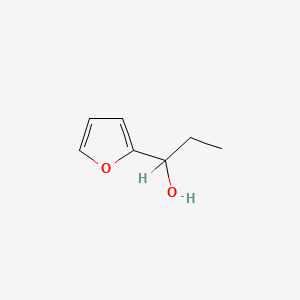
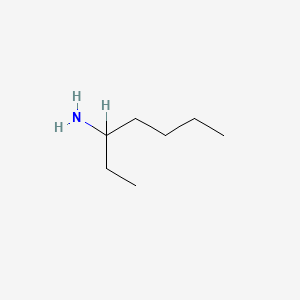


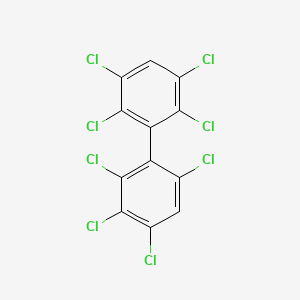
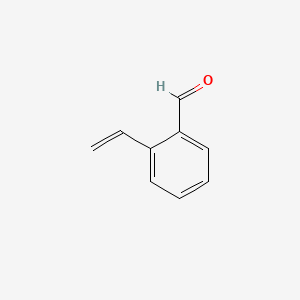
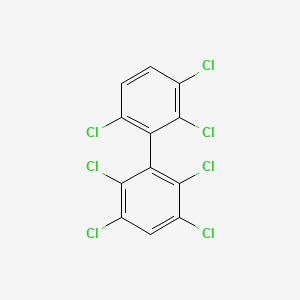
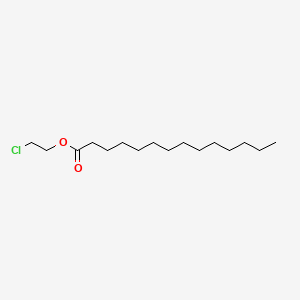
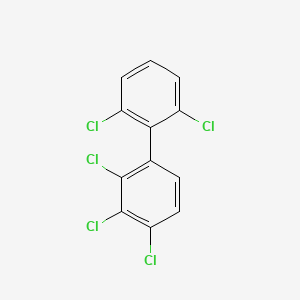
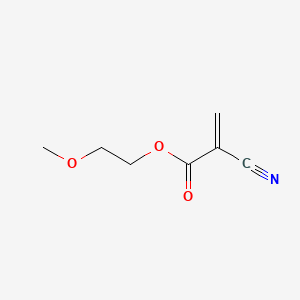
amino]phenyl]-](/img/structure/B1595035.png)
